rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine
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Overview
Description
rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine: is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a benzyl group and a methoxy group attached to a pyrrolidine ring, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Methoxylation: The methoxy group is added through an etherification reaction, often using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules. It serves as a model compound for studying enzyme-substrate interactions and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity.
Comparison with Similar Compounds
rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine: This compound shares a similar structure but has a methyl group instead of a methoxy group.
rel-(3R,4R)-4-Fluoropyrrolidin-3-amine: This compound has a fluorine atom instead of a methoxy group.
Uniqueness: rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
128739-90-2 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-4-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-14(8-11(12)13)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12-/m0/s1 |
InChI Key |
XATWULWMGNIFCJ-RYUDHWBXSA-N |
SMILES |
COC1CN(CC1N)CC2=CC=CC=C2 |
Isomeric SMILES |
CO[C@H]1CN(C[C@@H]1N)CC2=CC=CC=C2 |
Canonical SMILES |
COC1CN(CC1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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